molecular formula C16H28O B14433657 4-{[(3,4,5-Trimethylhexyl)oxy]methylidene}cyclohex-1-ene CAS No. 80336-12-5

4-{[(3,4,5-Trimethylhexyl)oxy]methylidene}cyclohex-1-ene

Cat. No.: B14433657
CAS No.: 80336-12-5
M. Wt: 236.39 g/mol
InChI Key: HLOZLHYGUPOUHI-UHFFFAOYSA-N
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Description

4-{[(3,4,5-Trimethylhexyl)oxy]methylidene}cyclohex-1-ene is an organic compound that belongs to the class of cycloalkenes. Cycloalkenes are cyclic hydrocarbons with one or more carbon-carbon double bonds within the ring structure. This particular compound features a cyclohexene ring substituted with a 3,4,5-trimethylhexyl group through an oxygen atom and a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3,4,5-Trimethylhexyl)oxy]methylidene}cyclohex-1-ene can be achieved through several synthetic routes. One common method involves the reaction of cyclohexene with a suitable alkylating agent in the presence of a base. The reaction conditions typically include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Base: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu)

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or nickel complexes can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-{[(3,4,5-Trimethylhexyl)oxy]methylidene}cyclohex-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the double bond to form the corresponding cyclohexane derivative.

    Substitution: Nucleophilic substitution reactions can occur at the methylene bridge, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid

    Reduction: H2 gas with Pd/C catalyst

    Substitution: Alkyl halides or alcohols in the presence of a base

Major Products

    Oxidation: Ketones or carboxylic acids

    Reduction: Cyclohexane derivatives

    Substitution: Substituted cyclohexene derivatives

Scientific Research Applications

4-{[(3,4,5-Trimethylhexyl)oxy]methylidene}cyclohex-1-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 4-{[(3,4,5-Trimethylhexyl)oxy]methylidene}cyclohex-1-ene involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes: Inhibiting or activating enzymatic activity, leading to altered metabolic pathways.

    Interacting with receptors: Modulating receptor activity, which can influence cellular signaling and physiological responses.

    Altering membrane properties: Affecting the fluidity and permeability of cell membranes, impacting cellular function.

Comparison with Similar Compounds

4-{[(3,4,5-Trimethylhexyl)oxy]methylidene}cyclohex-1-ene can be compared with other similar compounds, such as:

    Cyclohexene derivatives: Compounds with different alkyl or functional group substitutions on the cyclohexene ring.

    Cycloalkenes: Other cyclic hydrocarbons with varying ring sizes and degrees of unsaturation.

    Alkyl ethers: Compounds with different alkyl groups attached to an oxygen atom.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

80336-12-5

Molecular Formula

C16H28O

Molecular Weight

236.39 g/mol

IUPAC Name

4-(3,4,5-trimethylhexoxymethylidene)cyclohexene

InChI

InChI=1S/C16H28O/c1-13(2)15(4)14(3)10-11-17-12-16-8-6-5-7-9-16/h5-6,12-15H,7-11H2,1-4H3

InChI Key

HLOZLHYGUPOUHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C(C)CCOC=C1CCC=CC1

Origin of Product

United States

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